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C.I. Acid green 84

Cat. No.: B1172214
CAS No.: 12234-91-2
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Description

C.I. Acid Green 84 (CAS 12234-91-2) is a synthetic organic colorant classified as an acid dye . Acid dyes are anionic compounds characterized by their water solubility and affinity for nitrogen-containing substrates. They are typically applied from an acidic bath and are primarily used to color polyamide fibers (like nylon) and protein-based fibers such as wool and silk . The mechanism of coloration for this class of dyes involves the formation of ionic bonds between the negatively charged sulfonate groups (SO₃⁻) in the dye molecule and the positively charged amino groups (NH₃⁺) present within the fiber polymer matrix . This compound is supplied as an industrial-grade material with a typical purity of 99% and is commonly packaged in 25 kg drums . As a colorant intended for industrial processes, its specific research applications can include studies on dyeing kinetics, the development of new textile coloring methods, and investigations into wastewater treatment and environmental remediation of dye effluents . This product is designated For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the supplier for detailed specifications and handling procedures.

Properties

CAS No.

12234-91-2

Molecular Formula

C27H28N2O4

Synonyms

C.I. Acid green 84

Origin of Product

United States

Synthetic Methodologies and Green Chemistry Principles in Acid Dye Research

Academic Perspectives on C.I. Acid Green 84 Synthesis Routes

Integration of Green Chemistry in Acid Dye Synthesis Research

The integration of green chemistry principles into acid dye synthesis research is driven by the need to reduce the environmental footprint of dye production. Green chemistry aims to minimize or eliminate the use and generation of hazardous substances throughout the chemical lifecycle. ajrconline.org The twelve principles of green chemistry provide a framework for developing more sustainable synthetic methodologies, including preventing waste, maximizing atom economy, using less hazardous chemicals and solvents, and employing catalysis. ajrconline.org, acs.org Research in this area focuses on developing environmentally benign pathways for synthesizing dyes, which can involve exploring alternative reaction conditions, solvents, and catalysts. researchgate.net, longdom.org

Catalytic Approaches in Environmentally Benign Synthesis

Catalytic approaches play a crucial role in developing environmentally benign synthesis routes for acid dyes. ajrconline.org Catalysts can facilitate reactions under milder conditions, reduce reaction times, and improve selectivity, thereby minimizing energy consumption and the formation of unwanted byproducts. mdpi.com Research has explored the use of various catalysts in acid dye synthesis. For example, manganese hydrogen sulfate (B86663) has been investigated as a novel green catalyst for the synthesis of diazo dyes, offering advantages such as mild operational conditions, room temperature reactions, and easy catalyst preparation. icrc.ac.ir Solid acid catalysts, such as sulfonic acid functionalized magnetic Fe₃O₄ nanoparticles, have been employed in solvent-free diazotization and diazo coupling reactions for azo dye synthesis, providing an efficient and environmentally friendly approach. rsc.org, rsc.org Polyoxometalate catalysts, such as CuO/silicotungstic acid, have been evaluated for the catalytic oxidation step in the synthesis of triarylmethane dyes like Acid Blue 7, utilizing hydrogen peroxide as a less harmful oxidant compared to traditional heavy metal oxidants. mdpi.com These catalytic methods align with green chemistry principles by reducing the need for harsh reagents and minimizing waste. ajrconline.org, mdpi.com

Novel Synthetic Pathways for Acid Dyes

Research into novel synthetic pathways for acid dyes aims to develop more efficient and sustainable routes compared to traditional methods. This includes exploring new reaction mechanisms, alternative starting materials, and innovative synthetic strategies. Studies have reported the synthesis of new acid dyes derived from various precursors, such as benzthiazole derivatives, coumarin (B35378) moieties, and substituted pyrazolones. scholarsresearchlibrary.com, scirp.org, elsevier.es Environmentally benign approaches, such as grinding at room temperature under solvent-free conditions for azo dye synthesis, represent a novel pathway that minimizes the use of toxic solvents and enhances atom efficiency. researchgate.net, longdom.org The synthesis of acid dye metal complexes using eco-friendly approaches has also been explored, resulting in dyes with good fastness properties and reduced environmental impact. iosrjournals.org Furthermore, research is being conducted on synthesizing dyes from sustainable chemicals derived from biomass components, offering a promising avenue for developing more environmentally friendly synthetic dyes. acs.org

Characterization of Synthesized Acid Dyes for Research Purity

Characterization of synthesized acid dyes is essential in academic research to confirm their structure, assess their purity, and evaluate their properties. A range of analytical techniques is employed for this purpose. Spectroscopic methods such as UV-Visible absorption, Fourier-transform infrared (FT-IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR) are commonly used to elucidate the molecular structure of the synthesized dyes. scirp.org, researchgate.net, samipubco.com, researchgate.net, researchgate.net, scielo.org.mx, ajol.info, rasayanjournal.co.in, mdpi.com, elsevier.es Elemental analysis is also performed to confirm the chemical composition. lmaleidykla.lt, researchgate.net, researchgate.net

Chromatographic techniques are crucial for assessing the purity of synthesized acid dyes and separating components in mixtures. High-performance liquid chromatography (HPLC), often coupled with detectors such as diode array detectors (DAD) or mass spectrometry (MS), is a powerful tool for the identification and quantification of dyes and their impurities. mdpi.com, mdpi.com, bohrium.com, doi.org, najah.edu Thin-layer chromatography (TLC) is also used as a simple and routine method to check the purity of compounds during synthesis. scholarsresearchlibrary.com, researchgate.net, doi.org Capillary electrophoresis (CE) with diode array detection has also been demonstrated for the analysis of acid dyes extracted from fibers, providing a discriminating analysis of multiple dye components. kennesaw.edu

Other characterization methods may include melting point determination for solid dyes scholarsresearchlibrary.com, researchgate.net, ajol.info, and techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to study their thermal properties. samipubco.com, researchgate.net For evaluating the application properties of synthesized acid dyes, their dyeing performance on various fibers is assessed, including color strength, exhaustion, fixation, and fastness properties such as light fastness, washing fastness, and rubbing fastness. scirp.org, researchgate.net, iosrjournals.org, samipubco.com, researchgate.net, scielo.org.mx, researchgate.net, elsevier.es, researchgate.net

Here is a table summarizing some common characterization techniques used for acid dyes in research:

TechniquePurposeExamples of Information Obtained
UV-Visible SpectroscopyDetermine absorption maxima, study electronic transitionsλmax, molar absorptivity
FT-IR SpectroscopyIdentify functional groupsPresence of -OH, -NH, C=O, S=O, etc.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F)Elucidate molecular structure, confirm connectivityChemical shifts, coupling constants, integration
Elemental AnalysisDetermine elemental compositionPercentage of C, H, N, S, etc.
HPLC (with DAD or MS)Assess purity, identify and quantify components, separate mixturesRetention times, peak areas, mass-to-charge ratios
TLCMonitor reaction progress, check purityPresence of starting materials, products, and impurities
Melting PointDetermine melting point for solid dyesIndicator of purity and identity
TGA/DSCStudy thermal stability and transitionsDecomposition temperature, glass transition temperature
Dyeing Performance TestsEvaluate application properties on fibersColor strength, exhaustion, fixation, fastness properties

Environmental Behavior and Remediation Research of C.i. Acid Green 84

Advanced Oxidation Processes (AOPs) for C.I. Acid Green 84 Degradation

Advanced Oxidation Processes (AOPs) are recognized as highly effective methods for the degradation of recalcitrant organic pollutants like textile dyes. These processes are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably hydroxyl radicals (•OH), which can non-selectively oxidize complex organic molecules into simpler, less toxic compounds, and ultimately, into carbon dioxide and water.

Photocatalytic Degradation Studies

Photocatalysis, a subset of AOPs, utilizes semiconductor materials to generate reactive species upon irradiation with light of suitable wavelength. This technique has been extensively studied for the degradation of various dyes, including those structurally related to this compound.

Semiconductor materials are the cornerstone of heterogeneous photocatalysis due to their electronic structure, which allows for the generation of electron-hole pairs when illuminated.

Titanium Dioxide (TiO₂): TiO₂ is a widely used photocatalyst due to its high efficiency, chemical stability, and low cost. In a study on the anthraquinone dye C.I. Acid Green 25, a TiO₂-mediated plasmachemical process demonstrated significant degradation. The dye was completely decolorized within 15 minutes of treatment time at an optimal TiO₂ concentration of 2 g/L. univ-mosta.dz The degradation, measured by Chemical Oxygen Demand (COD), reached 93% removal after 180 minutes. univ-mosta.dz The process was found to mineralize the dye, as confirmed by the formation of sulfate (B86663) ions from the dye's sulfonic groups. univ-mosta.dz

Zinc Oxide (ZnO): ZnO is another effective photocatalyst with a bandgap similar to TiO₂. Research on the degradation of C.I. Acid Green 16 using a ZnO/UV system showed that it is a viable method for decolorization and mineralization. researchgate.net Studies on other dyes have shown that ZnO nanoparticles can achieve complete photodegradation under UV irradiation in short time frames. nih.gov

Copper Aluminate (CuAl₂O₄): Spinel-type oxides like copper aluminate have been explored as photocatalysts. Nanocrystalline CuAl₂O₄ has demonstrated potent photocatalytic activity for the degradation of indigo carmine dye under UV light, achieving 99% degradation in 25 minutes. iwaponline.comscilit.comresearchgate.net Its moderate bandgap suggests potential for activity under visible light as well. iwaponline.com

Cerium Chromite (CeCrO₃): Nanosized bimetal ternary oxides such as CeCrO₃ have been used for the photocatalytic degradation of Fast Green dye. The study indicated that CeCrO₃ ultrafine powder was effective, with the best results achieved at a pH of 7.5 and a light intensity of 70 mW·cm⁻². researchgate.netmjcce.org.mk

To enhance the photocatalytic efficiency of semiconductors, strategies such as doping with noble metals are employed. Noble metals can act as electron traps, promoting the separation of photogenerated electron-hole pairs and thereby increasing the quantum yield of the process.

Platinum-Doped Titanium Dioxide (Pt/TiO₂): The modification of TiO₂ with platinum has been shown to significantly improve its photocatalytic activity. In a comparative study involving the degradation of C.I. Acid Green 25, the highest conversion efficiency was achieved using a photocatalytic method with a Pt/P25 (a commercial form of TiO₂) catalyst. electrochemsci.orgresearchgate.net Specifically, a catalyst with approximately 0.50 wt.% of platinum resulted in up to 90% removal based on Total Organic Carbon (TOC) and up to 96% based on COD. electrochemsci.orgresearchgate.net This highlights the substantial enhancement in mineralization achieved by platinum doping. electrochemsci.org

The kinetics of heterogeneous photocatalytic reactions are often described by the Langmuir-Hinshelwood (L-H) model. nih.govrsc.org This model relates the initial degradation rate (r₀) to the initial concentration of the substrate (C₀) and involves two key parameters: the reaction rate constant (k) and the adsorption coefficient of the substrate onto the catalyst surface (K).

The L-H equation is given by: r₀ = (k * K * C₀) / (1 + K * C₀)

At low initial concentrations, the term K * C₀ is much less than 1, and the equation simplifies to a pseudo-first-order kinetic model: r₀ = k * K * C₀ = k_app * C₀, where k_app is the apparent rate constant.

Several studies on the degradation of related acid green dyes have reported that the process follows pseudo-first-order kinetics. For instance, the degradation of C.I. Acid Green 25 in the presence of TiO₂ was found to follow this kinetic model. univ-mosta.dz Similarly, the degradation of Fast Green using nanosized CeCrO₃ also conformed to pseudo-first-order kinetics, with a calculated rate constant of 4.41 x 10⁻⁴ s⁻¹. researchgate.netmjcce.org.mk

The efficiency of the photocatalytic degradation process is highly dependent on several operational parameters.

pH: The pH of the solution can influence the surface charge of the photocatalyst and the speciation of the dye molecule. researchgate.netresearchgate.net For anionic dyes like this compound, acidic conditions are often favorable for degradation with catalysts like TiO₂. In an acidic medium, the catalyst surface becomes positively charged, promoting the adsorption of the anionic dye molecules through electrostatic attraction, which can enhance the degradation rate. researchgate.net

Catalyst Loading: The concentration of the photocatalyst is a crucial parameter. The degradation rate generally increases with catalyst loading up to an optimal point. Beyond this concentration, the efficiency may decrease due to increased turbidity of the solution, which scatters light and reduces its penetration. mdpi.com For the degradation of C.I. Acid Green 25 with TiO₂, the optimal catalyst concentration was found to be 2 g/L. univ-mosta.dz

Light Intensity: The rate of photocatalysis is typically dependent on light intensity. An increase in light intensity generally leads to a higher rate of electron-hole pair formation, thus increasing the degradation rate, up to a certain limit where other factors become rate-limiting. researchgate.netmjcce.org.mk

Initial Dye Concentration: The initial concentration of the dye significantly affects the degradation rate. Generally, the rate of degradation decreases as the initial dye concentration increases. univ-mosta.dz This is because at higher concentrations, more dye molecules are adsorbed onto the catalyst surface, but the number of active sites and the photon flux remain constant. Furthermore, the dye solution itself can absorb a significant fraction of the light, preventing it from reaching the catalyst surface. researchgate.net

The following table summarizes the effect of operational parameters on the degradation of related dyes.

ParameterGeneral EffectExample FindingDyeReference
pH Affects catalyst surface charge and dye speciationAcidic pH enhances degradationAnionic Dyes researchgate.net
Catalyst Loading Rate increases to an optimum, then decreasesOptimum at 2 g/LC.I. Acid Green 25 univ-mosta.dz
Initial Dye Concentration Rate decreases with increasing concentrationDegradation extent decreased with higher initial concentrationC.I. Acid Green 25 univ-mosta.dz

The fundamental mechanism of photocatalysis involves the generation of electron-hole pairs in the semiconductor upon light absorption. These charge carriers react with water and dissolved oxygen to produce highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻). mdpi.com

The general mechanism can be summarized as:

Photocatalyst + hν → e⁻ + h⁺

h⁺ + H₂O → •OH + H⁺

e⁻ + O₂ → •O₂⁻

•OH / •O₂⁻ + Dye → Degradation Products → CO₂ + H₂O + Mineral Acids

These ROS then attack the dye molecule, leading to its degradation through various pathways such as hydroxylation, cleavage of the aromatic rings, and mineralization of the chromophoric group. mdpi.com While specific studies identifying the intermediate products for this compound are not available, research on other complex dyes suggests that degradation proceeds through the formation of smaller aromatic or aliphatic compounds before complete mineralization. mdpi.com For anthraquinone dyes, degradation often involves hydroxylation and the detachment of sulfonic and amino-containing groups. univ-mosta.dz

Ozonation and O3/UV Processes

Ozonation and Ozonation/Ultraviolet (O3/UV) processes are effective advanced oxidation processes (AOPs) for the degradation of dye molecules, including those structurally similar to this compound. These methods rely on the strong oxidizing power of ozone (O3) and, in the case of O3/UV, the generation of highly reactive hydroxyl radicals (•OH).

Research on analogous dyes provides insight into the potential efficacy of these treatments for this compound. For instance, a study on the anthraquinone dye C.I. Acid Green 25 demonstrated that complete decolorization could be achieved within 10 minutes using either ozonation alone or in combination with UV light. researchgate.net The O3/UV process, however, showed faster decolorization under neutral and acidic conditions. researchgate.net Further research indicated that while decolorization is rapid, mineralization (the complete conversion of organic pollutants to inorganic substances like CO2 and H2O) is more challenging. For Acid Green 25, the highest mineralization rates were observed at a pH of 11, reaching 43% for ozonation and 50% for the O3/UV process after 30 minutes. researchgate.net

The degradation of another dye, C.I. Reactive Yellow 84, via ozonation resulted in the formation of smaller organic molecules, with formic acid and oxalic acid identified as the primary oxidation byproducts. nih.gov This indicates that ozonation effectively breaks down the complex structure of the dye molecule. In this particular study, near-complete decolorization was achieved within 60 to 90 minutes, depending on the ozone concentration. nih.gov

Mechanistic Insights into Ozonolytic Degradation

The degradation of dyes by ozonation proceeds through two primary pathways: direct oxidation by molecular ozone and indirect oxidation by hydroxyl radicals. The dominant pathway is largely influenced by the pH of the solution.

Under acidic conditions, the direct reaction with molecular ozone is the principal degradation mechanism. researchgate.net Ozone selectively attacks the chromophoric groups of the dye molecule, which are responsible for its color. This leads to rapid decolorization.

In contrast, under neutral to alkaline conditions, ozone decomposition is accelerated, leading to the formation of highly reactive and non-selective hydroxyl radicals (•OH). researchgate.netmdpi.com These radicals are powerful oxidizing agents that can attack a wide range of organic compounds, leading to a more complete degradation and mineralization of the dye molecule. The combination of ozonation with UV irradiation (O3/UV) significantly enhances the generation of hydroxyl radicals, leading to faster and more efficient degradation compared to ozonation alone, particularly for mineralization. researchgate.netresearchgate.net

For azo dyes, a category to which this compound belongs, ozonation leads to the cleavage of the azo bond (-N=N-), a key step in the decolorization process. nih.gov Subsequent reactions involve the breakdown of aromatic rings, leading to the formation of smaller aliphatic acids and inorganic ions like nitrate and sulfate from the sulfonic acid groups. nih.govnih.gov

Optimization of Ozonation Parameters

The efficiency of the ozonation process for dye degradation is influenced by several key operational parameters, including pH, initial dye concentration, ozone dosage, and reaction time.

Initial Dye Concentration: The initial concentration of the dye can affect the reaction kinetics. Studies on C.I. Direct Red 23 have shown that an increase in the initial dye concentration leads to a decrease in the pseudo-first-order rate constant of decolorization. nih.gov

Ozone Dosage: The concentration of ozone directly impacts the rate of degradation. Higher ozone dosages generally lead to faster decolorization and mineralization. In the degradation of C.I. Reactive Yellow 84, near-complete decolorization was achieved in 60 minutes with an ozone concentration of 18.5 mg/L, while it took 90 minutes at a lower concentration of 9.1 mg/L. nih.gov

Reaction Time: The contact time between the ozone and the dye solution is also crucial. Longer reaction times generally lead to higher degradation efficiencies. For C.I. Reactive Blue 29, the optimal contact times for decolorization and degradation (in terms of Chemical Oxygen Demand reduction) were found to be 30 and 60 minutes, respectively. researchgate.net

The following table summarizes the optimal conditions found for the ozonation of various dyes, which can serve as a reference for the treatment of this compound.

ParameterC.I. Acid Green 25C.I. Direct Red 23C.I. Reactive Blue 29C.I. Reactive Yellow 84
Optimal pH11 (for mineralization)8.09-11 (for COD removal)Not specified
Optimal Contact Time30 min (for mineralization)Not specified30 min (decolorization), 60 min (COD removal)60-90 min
Ozone ConcentrationNot specifiedNot specifiedNot specified9.1-18.5 mg/L

Fenton and Photo-Fenton Oxidation Systems

Fenton and photo-Fenton processes are advanced oxidation techniques that utilize the catalytic decomposition of hydrogen peroxide (H2O2) by iron ions to generate highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents for the degradation of organic pollutants like this compound.

Homogeneous and Heterogeneous Fenton Reactions

Fenton reactions can be carried out in both homogeneous and heterogeneous systems.

In a homogeneous Fenton process , ferrous ions (Fe2+) are dissolved in the aqueous solution and react with hydrogen peroxide to produce hydroxyl radicals. ijcce.ac.ir This process is highly effective but has drawbacks, including the need for acidic pH conditions (typically around 3) for optimal activity and the production of iron sludge that requires further treatment. researchgate.net

The photo-Fenton process is an enhancement of the Fenton reaction where UV or visible light is used to irradiate the solution. This light irradiation accelerates the regeneration of Fe2+ from Fe3+ and also promotes the decomposition of H2O2, leading to an increased production of hydroxyl radicals and, consequently, a higher degradation rate of the dye. mdpi.comijcps.org

A study on the photocatalytic Fenton-like degradation of the related dye C.I. Acid Green 25 using aluminum nanoferrites (AlFe2O4) as a catalyst in the presence of persulfate and UV-visible light achieved a 96% dye removal rate under optimal conditions (pH 3, 45 minutes). dtu.dk

Role of Hydroxyl Radicals in Degradation

The primary mechanism of dye degradation in Fenton and photo-Fenton systems is the non-selective attack by hydroxyl radicals (•OH). nih.gov These highly reactive species can abstract hydrogen atoms from the dye molecule, add to double bonds, and initiate a series of oxidation reactions that lead to the breakdown of the complex dye structure. nih.gov

The degradation process typically involves several steps:

Attack on the chromophore: The hydroxyl radicals first attack the chromophoric groups of the dye, such as the azo bond (-N=N-) in the case of this compound, leading to rapid decolorization.

Aromatic ring cleavage: Subsequent attacks by hydroxyl radicals lead to the opening of the aromatic rings within the dye structure.

Formation of intermediates: This results in the formation of smaller, more biodegradable organic intermediates, such as short-chain carboxylic acids (e.g., formic acid, acetic acid, oxalic acid). nih.govresearchgate.net

Mineralization: Ultimately, if the reaction proceeds to completion, these intermediates are further oxidized to inorganic products like carbon dioxide, water, and inorganic ions (e.g., sulfate, nitrate).

The central role of hydroxyl radicals has been confirmed in numerous studies through the use of scavenger compounds. For example, the addition of alcohols like isopropyl alcohol, which are known to quench hydroxyl radicals, significantly inhibits the degradation of the target pollutant, confirming that •OH is the primary oxidant. researchgate.netmdpi.com

Electrochemical Oxidation and Photoelectrochemical Oxidation

Electrochemical and photoelectrochemical oxidation are promising and environmentally friendly methods for the treatment of wastewater containing recalcitrant organic pollutants such as this compound. These techniques involve the degradation of the dye molecules at the surface of an anode through direct or indirect oxidation processes.

In direct electrochemical oxidation , the dye molecules are adsorbed onto the anode surface and are directly oxidized by electron transfer to the electrode. In indirect electrochemical oxidation , reactive species such as hydroxyl radicals (•OH) or active chlorine species (Cl•, HClO, ClO-) are generated in situ, which then act as oxidizing agents to degrade the dye in the bulk solution. researchgate.net The choice of anode material is crucial for the efficiency of the process, with materials like titanium dioxide (TiO2) and ruthenium dioxide (RuO2) coated on titanium being effective. electrochemsci.org

A study on the degradation of the structurally similar dye C.I. Acid Green 25 investigated the use of a titanium electrode coated with a mixture of TiO2 and RuO2. electrochemsci.org The results showed that the oxidation of the dye was irreversible and proceeded more easily at a platinum electrode, but the highest peak current and heterogeneous rate constant were observed with the TiO2/RuO2 coated electrode. electrochemsci.org This indicates the high electrocatalytic activity of this material. The study achieved a high conversion of C.I. Acid Green 25, with up to 90% Total Organic Carbon (TOC) removal and 96% Chemical Oxygen Demand (COD) removal using a photocatalytic method with a Pt/P25 catalyst. electrochemsci.org

Another study on the electrochemical degradation of C.I. Acid Green 28 using Ti/β-PbO2 and Ti-Pt/β-PbO2 anodes found that under optimal conditions (current density of 50 mA cm-2, NaCl concentration of 1.5 g L-1, pH 5), nearly 100% COD removal and 32-33% TOC removal could be achieved after 3 hours of electrolysis. nih.gov The degradation was found to proceed via chlorine-mediated oxidation, with the formation of intermediates such as hydroxylated anthraquinone derivatives and aromatic chloramines. nih.gov

Photoelectrochemical oxidation combines electrochemical oxidation with UV irradiation. The anode material, often a semiconductor like TiO2, absorbs photons from the UV light, which generates electron-hole pairs. These photogenerated holes are powerful oxidizing agents that can directly oxidize the dye molecules or react with water to produce hydroxyl radicals, thereby enhancing the degradation efficiency. electrochemsci.org

The following table summarizes the key findings from the electrochemical and photoelectrochemical oxidation of related "Acid Green" dyes.

ParameterC.I. Acid Green 25C.I. Acid Green 28
Anode MaterialTi/TiO2/RuO2Ti/β-PbO2 and Ti-Pt/β-PbO2
Optimal Current Density2.0 x 10-2 A cm-250 mA cm-2
Optimal pHNot specified5
Supporting ElectrolyteNaClO4NaCl (1.5 g L-1)
TOC RemovalUp to 90% (photocatalytic)32-33%
COD RemovalUp to 96% (photocatalytic)~100%
Electrode Material Research for Dye Degradation

The electrochemical degradation of acid dyes is a promising remediation technique, with research heavily focused on the development of efficient and stable electrode materials. For the degradation of dyes similar to this compound, various anode materials have been investigated to facilitate the oxidation process.

High oxygen over-potential anodes are often preferred for the complete degradation of organic pollutants. Materials such as lead dioxide (PbO₂), tin dioxide (SnO₂), and boron-doped diamond (BDD) electrodes have demonstrated high efficiency in this regard. For instance, a modified electrode created by the electrodeposition of a lead oxide layer on a titanium substrate has been successfully used for the electrochemical degradation of an acid green dye.

In comparative studies, titanium electrodes coated with a mixture of titanium dioxide (TiO₂) and ruthenium dioxide (RuO₂) have been employed for the electrochemical and photoelectrochemical oxidation of C.I. Acid Green 25. nih.govelectrochemsci.org Research has shown that while oxidation can occur at a platinum electrode, electrodes coated with TiO₂/RuO₂ can exhibit higher peak currents and heterogeneous rate constants, indicating a more efficient process. electrochemsci.org Specifically, a Ti/β-PbO₂ anode has been shown to be a cost-effective and high-performing option for treating textile effluents containing acid dyes. nih.gov

Electrode MaterialTarget DyeKey Findings
Lead oxide coated titaniumAcid Green DyeDemonstrated effective for electrocatalytic oxidation.
Titanium coated with TiO₂/RuO₂C.I. Acid Green 25Showed high peak current and heterogeneous rate constant. electrochemsci.org
Ti/β-PbO₂ and Ti-Pt/β-PbO₂C.I. Acid Green 28Both anodes showed significantly better performance than a commercial DSA anode. nih.gov
PlatinumC.I. Acid Green 25Oxidation proceeded more easily compared to other materials in some studies. electrochemsci.org
Electrochemical Degradation Kinetics and Mechanisms

The electrochemical degradation of acid dyes is influenced by several operational parameters, which in turn affect the kinetics and mechanisms of the reaction. Studies on dyes similar to this compound have revealed that factors such as initial pH, current density, and the presence of supporting electrolytes play a crucial role. dntb.gov.ua

For the electrochemical degradation of C.I. Acid Green 28 using Ti/β-PbO₂ and Ti-Pt/β-PbO₂ anodes, the optimal conditions were found to be a current density of 50 mA cm⁻², a NaCl concentration of 1.5 g L⁻¹, a pH of 5, and a temperature of 25 °C. nih.gov Under these conditions, significant color and chemical oxygen demand (COD) removal were achieved. After 3 hours of electrolysis, approximately 100% COD removal and 32-33% total organic carbon (TOC) removal were observed. nih.gov

The degradation process can proceed through direct or indirect oxidation. Direct oxidation occurs at the anode surface where the dye molecules are oxidized. Indirect oxidation involves the generation of powerful oxidizing agents in the solution, such as hydroxyl radicals and active chlorine species (in the presence of chloride ions), which then attack and degrade the dye molecules. The presence of NaCl as a supporting electrolyte can enhance the degradation rate due to the formation of these active chlorine species.

Cyclic voltammetry studies of C.I. Acid Green 25 have indicated that the electrode reactions are diffusive in character. nih.gov The mechanism of color removal can involve both the degradation of the dye molecule and its adsorption onto the electrode surface or flocs generated during the process.

Biodegradation and Biotransformation of this compound

Microbial Degradation Pathways (e.g., Bacterial, Fungal, Algal)

The biodegradation of acid dyes by microorganisms is an environmentally friendly and cost-effective remediation strategy. Various bacteria, fungi, and algae have been identified for their ability to decolorize and degrade dyes. The initial and often rate-limiting step in the bacterial degradation of azo dyes, a common class of acid dyes, is the enzymatic cleavage of the azo bond (–N=N–), which leads to the formation of aromatic amines. nih.gov

Fungi, particularly white-rot fungi, are also effective in degrading a wide range of dyes due to their extracellular lignin-modifying enzymes. Algae have also been explored for their potential in dye bioremediation, primarily through biosorption and, in some cases, enzymatic degradation. The effectiveness of these microbial pathways depends on factors such as the microbial species, the chemical structure of the dye, and the environmental conditions.

Enzymatic Degradation of Acid Dyes (e.g., Laccase, Peroxidase)

The enzymatic degradation of acid dyes involves the use of specific enzymes that can catalyze the breakdown of the complex dye molecules. Laccases and peroxidases are the most extensively studied enzymes for this purpose. These enzymes are typically produced by microorganisms, particularly fungi.

Laccase, a multi-copper oxidase, can decolorize azo dyes through a non-specific free-radical mechanism, which avoids the formation of potentially toxic aromatic amines. researchgate.net The enzyme obtained from Micrococcus luteus has been successfully used for the biodegradation of C.I. Acid Black 52 and C.I. Acid Blue 113, achieving degradation rates of 92.2% and 94.5%, respectively. researchgate.net

Peroxidases, such as lignin peroxidase and manganese peroxidase, also play a crucial role in the degradation of various dyes. These enzymes utilize hydrogen peroxide to oxidize the dye molecules. The efficiency of both laccases and peroxidases can be influenced by factors like pH, temperature, and the presence of mediators, which can enhance the range of substrates the enzymes can act upon.

Identification of Biodegradation Metabolites and Pathways

Understanding the biodegradation pathway and identifying the resulting metabolites are crucial for assessing the detoxification of the dye. For azo dyes, the initial cleavage of the azo bond results in the formation of aromatic amines. Further degradation of these amines is necessary for complete mineralization.

Mass spectrometry techniques, such as LC-MS, are employed to identify the intermediate compounds formed during the degradation process. nih.gov In the case of the electrochemical degradation of C.I. Acid Green 28, identified intermediates included hydroxylated anthraquinone derivatives, aromatic chloramines, and naphthoquinones. nih.gov

For the biodegradation of Malachite Green by Pseudomonas veronii JW3-6, five intermediate products were identified: leucomalachite green, 4-(dimethylamino) benzophenone, 4-dimethylaminophenol, benzaldehyde, and hydroquinone. nih.gov Similarly, the degradation of Malachite Green by Exiguobacterium sp. MG2 was found to proceed through a series of N-demethylation, reduction, and benzene ring-removal reactions, identifying six intermediate products. nih.gov These studies highlight the complexity of the degradation pathways and the variety of metabolites that can be formed.

Bioreactor Design and Performance for Acid Dye Treatment

For practical application, the biodegradation of acid dyes is carried out in bioreactors. The design and performance of these bioreactors are critical for achieving high degradation efficiency on a larger scale. Different types of bioreactors, including sequencing batch reactors, upflow anaerobic sludge blanket (UASB) reactors, and membrane bioreactors, have been investigated for dye wastewater treatment.

The performance of a bioreactor is influenced by parameters such as hydraulic retention time (HRT), organic loading rate, pH, and temperature. For the degradation of Malachite Green by Pseudomonas plecoglossicide MG2, the process was optimized for factors like pH, temperature, and inoculum size to achieve maximum decolorization. nih.gov The study found that static and aerobic conditions were favorable for degradation. researchgate.net

The choice of bioreactor configuration depends on the specific characteristics of the wastewater and the microorganisms being used. For instance, anaerobic bioreactors are effective for the initial reductive cleavage of azo dyes, while subsequent aerobic treatment is often required for the degradation of the resulting aromatic amines. The integration of different treatment processes, such as combined anaerobic-aerobic systems, can lead to more complete and efficient dye removal.

Factors Influencing Biodegradation Efficiency (e.g., pH, temperature, inoculum concentration)

The biological degradation of azo dyes like this compound is a complex process significantly influenced by various environmental parameters. Optimizing these factors is crucial for enhancing the efficiency of microbial populations in breaking down the dye's molecular structure.

pH: The pH of the medium is a critical factor that affects both the enzymatic activity of microorganisms and the dye's chemical structure. Most microbial degradation processes have an optimal pH range. For instance, studies on the degradation of pentachlorophenol by Pseudomonas sp. showed that while degradation occurred over a broad pH range (5.5 to 8.0), the maximum rate was observed at pH 6.3 researchgate.netwrc.org.za. For many azo dyes, neutral to slightly alkaline conditions (pH 7.0) are often found to be optimal for the activity of key enzymes like laccase, which are instrumental in biodegradation researchgate.net. The pH can also influence the surface charge of both the microbial cells and the dye molecules, affecting their interaction.

Temperature: Temperature plays a vital role in microbial growth and enzyme kinetics. Generally, as the temperature increases, the rate of biochemical reactions and microbial growth accelerates up to an optimal point, beyond which the efficiency declines due to enzyme denaturation. Anaerobic digestion, a common biodegradation process, can be operated at mesophilic (35–37°C) or thermophilic (50–55°C) temperatures diva-portal.org. Research on the biodegradation of azo dyes by Micrococcus luteus identified an optimal temperature of 37°C researchgate.net. The endothermic or exothermic nature of the degradation process also dictates the influence of temperature; for some adsorption-related removal processes, higher temperatures can increase dye removal efficiency by enhancing the kinetic energy and diffusion rate of dye molecules researchgate.netsemanticscholar.org.

Adsorption-Based Removal Mechanisms of this compound

Adsorption is a widely used, effective, and economical method for removing dyes from wastewater. usm.my This process involves the accumulation of dye molecules (adsorbate) onto the surface of a solid material (adsorbent).

Development and Characterization of Novel Adsorbents (e.g., Chitosan, Activated Carbon, Molecularly Imprinted Polymers)

Research into dye removal focuses heavily on developing low-cost, efficient, and sustainable adsorbents.

Chitosan: A natural biopolymer derived from chitin, chitosan is recognized for its biodegradability, non-toxicity, and the presence of amino (-NH2) and hydroxyl (-OH) groups that serve as active sites for dye binding. nih.govresearchgate.net Its effectiveness can be enhanced through chemical modifications and cross-linking to improve its stability and adsorption capacity in acidic solutions. aquaenergyexpo.com

Activated Carbon (AC): AC is one of the most common adsorbents due to its high porosity, large surface area, and versatile surface chemistry. usm.my It can be produced from a wide variety of carbonaceous materials, including agricultural waste, making it a potentially low-cost option. researchgate.netrsdjournal.org The adsorption capacity of activated carbon is high for many reactive and acid dyes. ul.ie For instance, activated carbon prepared from water hyacinth has been shown to be effective for the adsorption of acid dyes. gmsarnjournal.com

Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers with custom-made recognition sites that are complementary in shape, size, and functional group orientation to a target molecule (the template). researchgate.netmdpi.com This "molecular memory" gives them high selectivity for adsorbing specific pollutants. Chitosan-based MIPs have gained attention for their potential in selectively removing pollutants like pesticides and dyes from complex environmental samples. nih.govmdpi.comresearchgate.netnih.gov After the template molecule is removed, the polymer contains cavities that can selectively rebind the target compound. mdpi.com

Adsorption Isotherms and Models (e.g., Langmuir, Freundlich, Temkin, Dubinin-Radushkevich)

Adsorption isotherms are mathematical models that describe the equilibrium distribution of adsorbate molecules between the liquid and solid phases. They are essential for understanding the adsorption mechanism and for designing adsorption systems. researchgate.net

Langmuir Isotherm: This model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. taylors.edu.myiosrjournals.org It is often used to calculate the maximum monolayer adsorption capacity (Qo). researchgate.net

Freundlich Isotherm: This empirical model is applied to adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. taylors.edu.myiosrjournals.org It suggests that the adsorption energy exponentially decreases as the adsorbent surface is occupied.

Temkin Isotherm: This model considers the effect of adsorbent-adsorbate interactions. It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions. taylors.edu.myresearchgate.net

Dubinin-Radushkevich (D-R) Isotherm: This model is used to determine the nature of the adsorption process (physical or chemical) by calculating the mean free energy of adsorption (E). taylors.edu.myiosrjournals.orgresearchgate.net An energy value below 8 kJ/mol typically indicates a physical adsorption process. taylors.edu.my

Table 1: Comparison of Adsorption Isotherm Models for Dye Removal (Illustrative Examples)
Isotherm ModelKey ParametersUnderlying AssumptionsApplicability
Langmuir Qo (max. adsorption capacity), KL (Langmuir constant)Monolayer adsorption on a homogeneous surface with a finite number of identical sites. taylors.edu.myiosrjournals.orgDescribes systems where a saturation point is reached.
Freundlich KF (adsorption capacity), n (adsorption intensity)Multilayer adsorption on a heterogeneous surface with non-uniform energy distribution. taylors.edu.myGood for describing adsorption on varied and complex surfaces.
Temkin AT (equilibrium binding constant), BT (related to heat of adsorption)Considers indirect adsorbate-adsorbate interactions; heat of adsorption decreases linearly with coverage. researchgate.netSuitable for systems where the heat of adsorption is a factor.
Dubinin-Radushkevich qs (theoretical saturation capacity), E (mean free energy)Adsorption follows a pore-filling mechanism; Gaussian energy distribution.Used to differentiate between physical (E < 8 kJ/mol) and chemical adsorption. taylors.edu.my

Adsorption Kinetics and Mass Transfer Studies

Adsorption kinetics describe the rate of adsorbate uptake and the mechanism of the adsorption process. Understanding the kinetics is crucial for evaluating the efficiency and performance of an adsorbent.

Common kinetic models include the pseudo-first-order and pseudo-second-order models. The pseudo-second-order model often provides a better fit for dye adsorption systems, suggesting that chemisorption may be the rate-limiting step. usm.myrsdjournal.orgresearchgate.net

Mass transfer studies investigate the movement of the dye from the bulk solution to the adsorbent's active sites. The process typically involves several steps:

Bulk Diffusion: Movement of the dye in the solution.

Film Diffusion: Diffusion of the dye through the boundary layer surrounding the adsorbent particle.

Intraparticle Diffusion: Movement of the dye within the pores of the adsorbent.

The rate-determining step can be identified using models like the intraparticle diffusion model and Boyd plots. manipal.eduscispace.com For many dye adsorption processes, external mass transfer (film diffusion) is found to be the rate-limiting step. manipal.eduscispace.com

Effect of Solution Chemistry on Adsorption Capacity (e.g., pH, ionic strength, initial concentration, temperature)

The chemistry of the wastewater solution significantly impacts the efficiency of the adsorption process.

pH: Solution pH is a master variable, influencing the surface charge of the adsorbent and the degree of ionization of the dye molecule. researchgate.netnih.gov For anionic dyes like acid greens, adsorption is generally more favorable at lower pH values. At low pH, the adsorbent surface tends to be positively charged, promoting electrostatic attraction with the anionic dye molecules. gmsarnjournal.comscispace.com

Ionic Strength: The presence of salts in wastewater can affect adsorption by competing with dye ions for active sites or by screening the electrostatic interactions between the adsorbent and adsorbate. researchgate.net An increase in ionic strength can sometimes enhance the adsorption of acid dyes by reducing repulsive forces. researchgate.net

Initial Concentration: A higher initial dye concentration provides a greater driving force for mass transfer, often leading to a higher adsorption capacity until the adsorbent's active sites become saturated. researchgate.net

Temperature: The effect of temperature indicates whether the adsorption process is endothermic or exothermic. For many dye adsorption systems, the capacity increases with temperature, indicating an endothermic process. researchgate.netsemanticscholar.orggmsarnjournal.com This is often attributed to increased kinetic energy of dye molecules and enhanced diffusion rates. researchgate.netjocpr.com

Table 2: Influence of Solution Chemistry on Adsorption of Anionic Dyes
ParameterGeneral Effect on Anionic Dye AdsorptionMechanism
pH Adsorption capacity typically increases as pH decreases.Lower pH protonates adsorbent surface functional groups, creating positive charges that attract anionic dye molecules. scispace.com
Ionic Strength Can increase or decrease adsorption depending on the system.Salts can screen electrostatic repulsion between dye molecules and the surface or compete for adsorption sites. researchgate.net
Initial Concentration Adsorption capacity increases with initial concentration up to a saturation point.Provides a stronger driving force for overcoming mass transfer resistance between the aqueous and solid phases. researchgate.net
Temperature Often increases for endothermic processes.Higher temperature can increase molecular mobility, diffusion rates, and the swelling of the adsorbent's internal structure. researchgate.netjocpr.com

Regeneration and Reusability of Adsorbents

For an adsorption process to be cost-effective and environmentally friendly, the regeneration and reuse of the adsorbent are crucial. mdpi.comresearchgate.net This minimizes the problem of solid waste disposal and reduces operational costs. nih.gov

The choice of regeneration method depends on the nature of the adsorbent and the adsorption mechanism. Common techniques include:

Chemical Desorption: Using eluents like acids, bases, salts, or organic solvents to reverse the adsorption process. researchgate.netresearchgate.net For anionic dyes, washing with an alkaline solution (e.g., NaOH) can deprotonate the adsorbent surface, creating negative charges that repel the dye molecules and facilitate their release.

Thermal Regeneration: Heating the spent adsorbent to high temperatures to desorb and decompose the adsorbed dye. This method is effective but can sometimes damage the adsorbent's structure. researchgate.net

Advanced Oxidation Processes: Using strong oxidizing agents to degrade the adsorbed dye molecules. nih.gov

The reusability is typically evaluated over several adsorption-desorption cycles, with the goal of maintaining a high adsorption capacity after each cycle. acs.org For example, a chitosan-based molecularly imprinted polymer showed a desorption efficiency of 90-100% in consecutive experiments, indicating good potential for reuse. researchgate.netnih.gov

Integrated and Hybrid Remediation Technologies

Integrated and hybrid remediation technologies, which combine different physical, chemical, and biological processes, are gaining attention for their potential to achieve higher efficiency and more complete mineralization of recalcitrant organic pollutants like textile dyes. The rationale behind this approach is to use one process to overcome the limitations of another, leading to a synergistic effect.

Coupled Adsorption-Biodegradation Systems

Coupled adsorption-biodegradation systems utilize an adsorbent to initially remove dye molecules from the aqueous phase, concentrating them onto a solid surface. This is often followed by the biodegradation of the adsorbed pollutants by microorganisms. This approach can protect microorganisms from the high toxicity of bulk dye concentrations and can overcome the limitations of mass transfer.

Despite the theoretical applicability of this method, no specific studies detailing the use of coupled adsorption-biodegradation systems for the remediation of this compound have been identified. Research in this area tends to focus on other classes of dyes or different specific compounds.

Combination of Advanced Oxidation Processes with Biological Treatment

The combination of Advanced Oxidation Processes (AOPs) with biological treatment is a widely researched hybrid method. AOPs, such as ozonation, Fenton, and photocatalysis, use highly reactive radicals (like hydroxyl radicals) to break down complex and non-biodegradable dye molecules into simpler, less toxic, and more biodegradable intermediates. nih.gov This chemical pre-treatment enhances the effectiveness of subsequent biological degradation steps. nih.gov

This strategy is particularly useful for industrial textile wastewater that is often resistant to conventional biological treatments alone. nih.gov However, a literature search did not yield any studies that have specifically investigated the combination of AOPs and biological treatment for the degradation of this compound. The existing research provides a framework for how such a system could be designed, but lacks empirical data for this specific dye.

Electrocoagulation Assisted Degradation

Electrocoagulation (EC) is an electrochemical method where coagulating agents are generated in situ by the electro-dissolution of a sacrificial anode, typically made of iron or aluminum. This process has proven effective for the removal of various pollutants, including dyes, through coagulation, flotation, and electro-oxidation.

Studies have been conducted on the electrocoagulation of similar dyes, such as Acid Green 20 and Acid Green 50. deswater.comnih.gov For these related compounds, research has detailed the effects of operational parameters like current density, pH, and initial dye concentration on removal efficiency and chemical oxygen demand (COD) reduction. For instance, in the treatment of Acid Green 20, optimal conditions were found to be a pH of 2, and removal efficiencies of up to 96.38% were achieved. deswater.com Similarly, for Acid Green 50, electrocoagulation resulted in an 87% reduction in COD. nih.gov

While this research provides valuable insight into how electrocoagulation performs on acid green dyes, there is no specific data available for the electrocoagulation-assisted degradation of this compound. Therefore, performance metrics, optimal conditions, and detailed research findings for this particular compound remain uninvestigated.

Advanced Analytical Methodologies for C.i. Acid Green 84 Research

Spectroscopic Techniques for Characterization and Quantification

Spectroscopic methods are fundamental tools in the analysis of C.I. Acid Green 84, offering distinct advantages for monitoring changes and elucidating structural details.

UV-Visible Spectroscopy for Decolorization Monitoring

UV-Visible (UV-Vis) spectroscopy is a widely used technique for monitoring the decolorization of dyes like this compound in aqueous solutions. This method relies on the principle that colored compounds absorb light in the visible region of the electromagnetic spectrum. The intensity of this absorption is directly proportional to the concentration of the dye, as described by the Beer-Lambert Law. By measuring the decrease in absorbance at the dye's maximum wavelength (λmax) over time, the efficiency of decolorization processes, such as biological degradation or photocatalysis, can be quantitatively assessed nih.govpreprints.orgpsu.ac.th. Changes in the UV-Vis spectrum, such as shifts in λmax or the appearance of new peaks, can also indicate the formation of intermediate degradation products, although this technique primarily monitors the disappearance of the parent chromophore psu.ac.th. Studies on dye decolorization often utilize UV-Vis spectrophotometers to scan samples in the range of 200–800 nm to observe these spectral changes nih.govpreprints.org. The decolorization percentage is typically calculated based on the initial and final absorbance values at the maximum absorbance wavelength of the dye nih.gov.

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Changes and Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for obtaining information about the vibrational modes of molecules, providing a "fingerprint" that aids in the identification and characterization of organic compounds like this compound mdpi.comresearchgate.net. FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular bonds to vibrate at specific frequencies. The resulting spectrum, a plot of absorbance versus wavenumber, reveals the functional groups present in the molecule and their chemical environment mdpi.comresearchgate.net.

In the context of this compound research, FTIR spectroscopy is invaluable for several applications:

Characterization: FTIR can confirm the presence of characteristic functional groups within the this compound molecule, aiding in its identification and verifying its purity mdpi.comresearchgate.net.

Monitoring Structural Changes: During degradation or treatment processes, FTIR can detect changes in the dye's molecular structure. The disappearance or shifting of specific peaks, particularly those associated with chromophoric groups like azo bonds (-N=N-) or aromatic rings, indicates the breakdown of the dye molecule preprints.org. The appearance of new peaks can suggest the formation of intermediate or final degradation products preprints.org.

Analysis of Solid Samples: FTIR can be applied to solid samples of the dye or materials that have adsorbed the dye, providing insights into the interactions between the dye and the matrix mdpi.com. Attenuated Total Reflectance (ATR-FTIR) is a common modality for analyzing solid or semi-solid samples with minimal preparation mdpi.comnih.gov.

Studies have utilized FTIR to analyze the structural changes of dyes during biodegradation, observing variations in peak positions compared to the control dye spectrum, which indicates the breakdown of the dye's structure preprints.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for elucidating the structure of organic molecules and identifying metabolites formed during the degradation of complex compounds like this compound nih.govacs.orgresearchgate.net. NMR provides detailed information about the number and types of atoms (commonly 1H and 13C) in a molecule and their connectivity.

In dye degradation studies, NMR spectroscopy is particularly useful for:

Metabolite Identification: By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra (1D and 2D NMR experiments like COSY, HSQC, TOCSY), the structures of degradation products can be determined nih.govacs.orgmdpi.com. This allows researchers to map the metabolic pathways involved in the breakdown of this compound nih.govacs.org.

Quantitative Analysis: NMR can also be used for the quantitative analysis of identified metabolites, providing information on their concentrations during the degradation process nih.govacs.orgresearchgate.net.

NMR-based metabolomics approaches have been successfully applied to identify and quantify a range of metabolites in various biological systems nih.govacs.orgresearchgate.netmdpi.com. This high-throughput technique allows for a rapid snapshot of metabolites and can be complemented with multivariate data analysis to identify metabolites that significantly contribute to observed changes nih.gov.

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Degradation Product Analysis

Mass Spectrometry (MS) and its hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable tools for the identification and analysis of degradation products of this compound researchgate.netmdpi.comresearchgate.netugr.es. MS measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of compounds. When coupled with separation techniques like LC or GC, it allows for the separation of complex mixtures before entering the mass spectrometer, enabling the identification of individual components.

For analyzing the degradation products of this compound:

LC-MS/MS: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is particularly useful for analyzing polar and non-volatile degradation products that are not suitable for GC mdpi.comresearchgate.netugr.es. LC separates the compounds based on their interaction with a stationary phase and a mobile phase, and the eluting compounds are then ionized and detected by the mass spectrometer. Tandem MS (MS/MS) provides additional structural information by fragmenting selected ions and analyzing the resulting fragment ions mdpi.comresearchgate.net. This technique offers high sensitivity and selectivity for identifying and quantifying degradation products, even in complex matrices mdpi.com.

GC-MS: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is suitable for analyzing volatile and semi-volatile degradation products researchgate.netugr.esmdpi.com. GC separates compounds based on their boiling points and interaction with the stationary phase in a heated column. Electron Ionization (EI) is a common ionization technique in GC-MS that produces characteristic fragmentation patterns, aiding in compound identification mdpi.com. While GC-MS may require derivatization for some polar compounds, it is effective for analyzing a range of degradation products mdpi.comchromatographytoday.com.

Identification of Degradation Pathways: By identifying the intermediate and final degradation products using MS and hyphenated techniques, researchers can propose and confirm the degradation pathways of this compound under different treatment conditions researchgate.netresearchgate.net.

These techniques are crucial for understanding the fate of the dye in the environment and evaluating the effectiveness of treatment methods in breaking down the dye into less harmful substances researchgate.netresearchgate.net.

Diffuse Reflectance Spectroscopy (DRS) for Solid-Phase Analysis

Diffuse Reflectance Spectroscopy (DRS) is a spectroscopic technique used to analyze solid samples mdpi.comsci-hub.seresearchgate.netusda.gov. Unlike transmission or specular reflectance methods, DRS measures the light that penetrates the sample and is scattered back to the detector. This technique is particularly useful for analyzing powdered samples or opaque solid materials where transmission is not feasible mdpi.comsci-hub.seresearchgate.netusda.gov.

In the context of this compound research, DRS can be applied for:

Analysis of Dye Adsorbed on Solid Materials: DRS can be used to directly analyze this compound adsorbed onto solid matrices such as adsorbents, catalysts, or environmental samples like soil or fibers mdpi.comresearchgate.netusda.gov. This allows for the quantification of the adsorbed dye and the study of its state on the solid surface without the need for extraction researchgate.net.

Characterization of Solid Catalysts or Adsorbents: DRS can also be used to characterize the properties of solid materials used in dye removal processes, such as determining the presence of certain functional groups or the electronic state of active sites on catalysts sci-hub.se.

Monitoring Solid-Phase Reactions: DRS can potentially be used to monitor changes in the dye's structure or concentration when it is undergoing reactions on a solid surface sci-hub.se.

A study demonstrated the use of DRS for the direct quantification of a different acid green dye adsorbed on a molecularly imprinted polymer, highlighting its potential for analyzing analytes adsorbed on solid materials researchgate.net. DRS in the UV-Vis-NIR range has been used to investigate supported catalysts, providing quantitative information about different species present on the solid surface sci-hub.se.

Chromatographic Separations in Dye Research

Chromatographic techniques are essential for separating complex mixtures, which is often necessary before spectroscopic or mass spectrometric analysis of dyes and their degradation products researchgate.netajol.infocurtin.edu.au. These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Common chromatographic techniques applied in dye research include:

Liquid Chromatography (LC): LC, including High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), is widely used for separating soluble dyes and their degradation products researchgate.netcurtin.edu.auojp.gov. Different stationary phases (e.g., reversed-phase, normal-phase, ion-exchange) and mobile phases can be employed depending on the properties of the analytes curtin.edu.au. LC is often coupled with UV-Vis detectors or mass spectrometers (LC-MS) for detection and identification researchgate.netcurtin.edu.auojp.gov.

Gas Chromatography (GC): GC is suitable for separating volatile or semi-volatile compounds, including some dye degradation products researchgate.netugr.esmdpi.com. As mentioned earlier, GC is frequently coupled with MS (GC-MS) researchgate.netugr.esmdpi.com.

Thin-Layer Chromatography (TLC): TLC is a simple and cost-effective technique used for the separation and qualitative analysis of dyes and their mixtures ojp.govnih.gov. It involves a stationary phase (e.g., silica (B1680970) gel) coated on a plate and a mobile phase that moves up the plate by capillary action nih.gov.

Column Chromatography: Column chromatography, including techniques like size exclusion chromatography or adsorption chromatography, can be used for the separation and purification of dyes or their degradation products ajol.info.

Chromatographic separations are crucial for isolating individual components from complex dye mixtures or environmental samples, allowing for more accurate and unambiguous identification and quantification using spectroscopic and mass spectrometric methods researchgate.netcurtin.edu.auojp.gov. For instance, LC-UV/Vis or LC-MS can distinguish similar fibers containing different, but similar, dyes ojp.gov.

Analytical TechniqueApplication to this compound ResearchKey Information ProvidedRelevant Citations
UV-Visible SpectroscopyDecolorization monitoring, tracking disappearance of the main chromophore.Dye concentration, rate of decolorization, potential indication of new chromophores. fishersci.fi, ajol.info, gjesm.net, researchgate.net, preprints.org
FTIR SpectroscopyCharacterization, monitoring structural changes during degradation.Identification of functional groups, evidence of bond breaking and formation. nih.gov, acs.org, mdpi.com, gjesm.net, researchgate.net
NMR SpectroscopyIdentification of degradation metabolites, structural elucidation.Detailed molecular structure of degradation products, metabolic pathways. mdpi.com, psu.ac.th
Mass Spectrometry (LC-MS, GC-MS)Identification and analysis of degradation products.Molecular weight and fragmentation patterns of degradation products, confirmation of identity. nih.gov, gjesm.net, researchgate.net, researchgate.net, researchgate.net
Diffuse Reflectance SpectroscopyAnalysis of solid samples, dye adsorbed on materials, characterization of solids.Information about dyes or other compounds on solid surfaces, solid material properties. acs.org, acs.org
Chromatographic Separations (LC, GC)Separation of complex dye mixtures and degradation products.Isolation of individual components for further analysis. researchgate.net (General chromatography in dye research), ojp.gov, curtin.edu.au

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantitative analysis of various compounds, including dyes like this compound. HPLC separates components of a mixture based on their interactions with a stationary phase and a mobile phase. This allows for the isolation and measurement of this compound in complex matrices.

HPLC methods have been developed for the analysis and separation of textile dyes. najah.edu The effectiveness of HPLC for separating different compounds is influenced by factors such as the mobile phase composition, flow rate, column temperature, and injection volume. mdpi.commdpi.com For instance, studies on other organic acids and dyes demonstrate that optimizing gradient elution with specific solvents and additives, such as formic acid or phosphoric acid in water and acetonitrile, is crucial for achieving clear separation and proper resolution of peaks. mdpi.comscispace.com UV-Vis detectors are commonly employed in HPLC for the detection of compounds like dyes that absorb light in the UV-Vis range. mdpi.comscispace.com The linearity, precision, limit of detection (LOD), and limit of quantification (LOQ) are key parameters validated to ensure the reliability of an HPLC method for quantitative analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. In the context of this compound research, GC-MS is particularly valuable for the analysis of volatile degradation products that may form during various treatment processes, such as photocatalytic degradation. acs.org

GC-MS is capable of separating complex mixtures of volatile compounds and providing structural information through mass spectrometry. mdpi.com This allows for the identification of intermediate and final degradation products of organic compounds. researchgate.net Studies on the degradation of other dyes and organic acids have successfully utilized GC-MS to elucidate the structures of degradation products. nih.govacs.orgresearchgate.net Derivatization techniques may be employed to make less volatile degradation products amenable to GC-MS analysis, improving their chromatographic characteristics and detection. mdpi.com

Thin-Layer Chromatography (TLC) for Screening

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid screening technique used for the separation and preliminary identification of compounds in a mixture. nih.govojp.gov For this compound, TLC can be used for quick assessment of the presence of the dye or to monitor its disappearance during degradation or adsorption processes.

TLC separates compounds based on their differential migration on a stationary phase (typically a thin layer of adsorbent material on a plate) driven by a mobile phase (solvent system). phytopharmajournal.com The choice of solvent system is critical for achieving effective separation of the components. phytopharmajournal.com Visualization of separated spots can be done using UV light or by applying staining reagents. phytopharmajournal.com TLC can provide valuable qualitative information and can be used for screening a large number of samples relatively quickly. nih.gov It is considered a useful qualitative method, and while less quantitative than HPLC, it can still provide valuable insights. nih.gov

Microscopic and Surface Characterization Techniques

Scanning Electron Microscopy (SEM) for Adsorbent and Catalyst Morphology

Scanning Electron Microscopy (SEM) is a widely used technique to examine the surface morphology and microstructure of materials at high resolution. In research involving the removal or degradation of this compound using adsorbents or catalysts, SEM is essential for characterizing the surface features of these materials before and after interaction with the dye.

SEM provides detailed images of the adsorbent or catalyst surface, revealing their texture, porosity, and particle shape. researchgate.netchi-edu.netmdpi.comresearchgate.netrsc.orgmdpi.comemerald.comacs.org This morphological information is crucial for understanding the adsorption or catalytic mechanisms. Changes in surface morphology after dye adsorption or catalytic reactions can also be observed using SEM, indicating the interaction between the dye molecules and the material surface. chi-edu.net For instance, SEM images can show the diversity of a raw adsorbent surface that favors dye adsorption and the subsequent change in topography and pore structure after adsorption. chi-edu.net SEM, often coupled with Energy Dispersive X-ray (EDX) analysis, can also provide information on the elemental composition of the material surface. chi-edu.netmdpi.comdiva-portal.org

X-ray Diffraction (XRD) for Catalyst and Adsorbent Crystalline Structure

X-ray Diffraction (XRD) is a non-destructive technique used to determine the crystalline structure, phase composition, and crystallite size of materials. In studies related to this compound removal or degradation, XRD is vital for characterizing the crystalline nature of adsorbents and catalysts.

XRD patterns provide unique fingerprints of crystalline phases present in a material, based on the diffraction angles (2θ) and intensities of the peaks. mdpi.comdiva-portal.orgrsc.orgmdpi.comacs.org Analysis of XRD data allows for the identification of different crystalline structures and estimation of crystallite sizes using methods like the Debye-Scherrer equation. mdpi.comrsc.orgacs.org For adsorbents, XRD can reveal the presence of crystalline structures and how they might be affected by the adsorption process. researchgate.netresearchgate.net Changes in crystallinity, such as a decrease in the crystallinity index after dye adsorption, can indicate interactions between the dye molecules and the crystalline regions of the adsorbent. researchgate.net For catalysts, XRD confirms the crystalline structure of the catalytic material and support, which is important for understanding their activity and stability. mdpi.comdiva-portal.orgrsc.orgmdpi.commdpi.com

Advanced Chemometric Approaches in Analytical Studies

Advanced chemometric approaches, often coupled with spectroscopic techniques like Near Infrared (NIR) spectroscopy, are increasingly used in analytical studies to extract meaningful information from complex datasets. thieme-connect.commdpi.comnih.govresearchgate.net While specific studies applying NIR with chemometrics directly to this compound were not prominently found, the principles and applications in related areas highlight its potential.

NIR spectroscopy measures the absorption of electromagnetic radiation in the near-infrared region, providing information about the presence of functional groups like C-H, O-H, and N-H, which are present in organic molecules like dyes. thieme-connect.commdpi.comnih.govresearchgate.netgoogle.com Chemometrics involves the application of mathematical and statistical methods to analyze chemical data. mdpi.comresearchgate.net Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) are commonly used to explore variations in spectral data, identify patterns, build calibration models for quantitative analysis, and discriminate between different sample types. thieme-connect.commdpi.comnih.govresearchgate.netgoogle.com

Coupling NIR spectroscopy with chemometrics offers advantages such as rapid, non-destructive analysis and the ability to analyze complex matrices without extensive sample preparation. mdpi.comnih.govgoogle.com This approach has been successfully applied in various fields for qualitative and quantitative assessment of organic compounds. thieme-connect.commdpi.comnih.govgoogle.com While direct application to this compound requires specific method development and calibration, the principles of using NIR spectra and chemometric models could potentially be applied for tasks such as monitoring dye concentration, assessing dye purity, or evaluating the effectiveness of treatment processes based on changes in the NIR spectrum of the dye or the matrix containing it.

Computational and Theoretical Studies of C.i. Acid Green 84

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules and predict their reactivity. DFT calculations can provide insights into various properties, including molecular geometry, frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and reactivity descriptors such as chemical potential, hardness, and electrophilicity index. researchgate.netdiva-portal.org These parameters are crucial for understanding how a molecule might interact with other substances or undergo chemical transformations.

For compounds like C.I. Acid Green 84, DFT could be employed to:

Determine the optimized molecular structure and identify stable conformers.

Calculate the energies and spatial distributions of the HOMO and LUMO, which are indicative of electron-donating and accepting abilities, respectively, and thus influence reactivity. researchgate.net

Map the electrostatic potential surface to identify regions prone to electrophilic or nucleophilic attack. diva-portal.org

Calculate global and local reactivity descriptors to predict reactive sites within the molecule. researchgate.net

Studies on other organic molecules, such as corrosion inhibitors in acidic media or bioactive flavonols, demonstrate the utility of DFT in elucidating electronic properties and predicting reactivity. researchgate.netmdpi.com For instance, DFT has been used to study electron transfer mechanisms and adsorption properties of corrosion inhibitors on metal surfaces. mdpi.com Similarly, DFT has been applied to analyze the electronic and chemical reactivity descriptors of bioactive compounds to understand their potential as drug candidates. researchgate.net While these examples involve different compound classes, the fundamental principles of using DFT to understand electronic structure and reactivity are directly transferable to the study of this compound.

Molecular Dynamics (MD) Simulations for Interaction Mechanisms (e.g., Adsorption on Surfaces)

Molecular Dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. By simulating the interactions between a molecule and its environment, MD can provide insights into dynamic processes such as adsorption, diffusion, and aggregation. acs.orgrsc.org This is particularly relevant for understanding the behavior of dyes in various media and their interactions with different surfaces.

For this compound, MD simulations could be used to:

Model the adsorption behavior of the dye molecule onto various surfaces, such as activated carbon, minerals, or textile fibers. rsc.orgresearchgate.netresearchgate.net

Investigate the orientation and conformation of the dye molecule at an interface.

Calculate adsorption energies and identify the types of interactions (e.g., van der Waals forces, electrostatic interactions, hydrogen bonding) that govern the adsorption process. acs.orgnih.gov

Study the diffusion of the dye in solution or within porous materials.

Studies on the adsorption of other dyes, such as methylene (B1212753) blue and crystal violet, on activated carbon and montmorillonite (B579905) composites highlight the capability of MD simulations to complement experimental adsorption studies and provide a detailed understanding of the interaction mechanisms at the molecular level. rsc.orgresearchgate.net These simulations can reveal how factors like surface properties and solution conditions influence adsorption behavior. acs.orgnih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Environmental Fate

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that relate the biological activity or physicochemical properties of compounds to their molecular structures or descriptors. researchgate.nettandfonline.comecetoc.org These models can be used to predict the environmental fate of chemicals, including processes such as water solubility, soil/sediment adsorption, biodegradation, and bioaccumulation. researchgate.nettandfonline.com

For this compound, QSAR/QSPR modeling could be applied to:

Estimate its persistence and mobility in different environmental compartments (water, soil, sediment). researchgate.nettandfonline.com

Predict its potential for biodegradation or abiotic degradation. researchgate.nettandfonline.com

Assess its potential to adsorb onto soil and sediment particles. researchgate.nettandfonline.com

Evaluate its potential for uptake by organisms, although this leans towards activity/effects which should be limited based on instructions. The focus here is on environmental fate properties.

Reviews on QSAR applications for predicting the environmental fate of organic compounds demonstrate the range of properties that can be modeled, including water dissolution, volatilization, and retention on soils and sediments. researchgate.nettandfonline.com QSAR models are developed based on experimental data and molecular descriptors, which can be constitutional, geometric, topological, or quantum-chemical in nature. tandfonline.comecetoc.org The development of robust QSAR/QSPR models for environmental endpoints is an active area of research, often utilizing publicly available data and adhering to principles like those set by the OECD. researchgate.net Studies on triarylmethane dyes, a class that includes some green dyes, have used QSAR to estimate sorption characteristics, showing that structural features like the number and position of sulfonic acid groups can influence environmental behavior. researchgate.net

Reaction Pathway Predictions and Mechanistic Elucidation via Computational Chemistry

Computational chemistry methods can be used to explore potential reaction pathways and elucidate the mechanisms of chemical transformations that this compound might undergo. This is particularly relevant for understanding its degradation in the environment or during treatment processes. Methods like transition state theory and ab initio molecular dynamics can help identify intermediates and transition states, calculate activation energies, and determine reaction rates. nih.govmdpi.comacs.org

For this compound, computational chemistry could be used to:

Predict potential degradation pathways under various environmental conditions (e.g., photolysis, biodegradation, oxidation). nih.govresearchgate.net

Elucidate the mechanisms of reactions with oxidants or other reactive species. researchgate.net

Identify stable intermediates formed during degradation.

Calculate the energy barriers for different reaction steps to determine the most likely pathways. nih.gov

Studies on the degradation of other dyes by processes like Fenton reactions or photocatalysis often involve computational investigations to understand the underlying mechanisms and identify reactive sites. researchgate.netacs.org Computational methods can complement experimental studies by providing molecular-level details about how reactions occur. nih.govmdpi.com Software packages and methodologies have been developed for automated exploration of reaction mechanisms and prediction of reaction pathways based on quantum chemical calculations. nih.govacs.org

Q & A

Q. What frameworks assist in designing experiments to investigate the dye’s interaction with metallic mordants?

  • Methodological Answer : Use the PICO framework to define Population (dye-mordant complexes), Intervention (pH/temperature variation), Comparison (unmordanted controls), and Outcomes (color intensity, stability). Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Validate findings against crystallographic data from X-ray diffraction studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.